molecular formula C10H11NO3 B8329517 Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- CAS No. 79324-45-1

Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis-

Cat. No.: B8329517
CAS No.: 79324-45-1
M. Wt: 193.20 g/mol
InChI Key: UGGHBOQMYQCHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is a chemical compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common approach involves the acetylation of 4-amino-2-hydroxyacetophenone. This reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Amino-2-hydroxyphenyl)ethanone
  • 2-Acetyl-5-aminophenol
  • 4-Acetyl-3-hydroxyaniline

Comparison: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both amino and hydroxy groups in specific positions can enhance its reactivity and potential biological activities .

Properties

CAS No.

79324-45-1

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(5-acetyl-2-amino-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C10H11NO3/c1-5(12)7-3-8(6(2)13)10(14)4-9(7)11/h3-4,14H,11H2,1-2H3

InChI Key

UGGHBOQMYQCHLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetamido-4,6-diacetylphenol (250 g) was suspended in ethanol (2 l) containinc conc. hydrochloric acid (200 ml) and heated on a steam bath for 5 hours. The mixture was allowed to cool, and the crystalline product isolated by filtration. Yield 91%, mp 227°-230° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.